molecular formula C14H17F3N2O5 B13190779 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid

Cat. No.: B13190779
M. Wt: 350.29 g/mol
InChI Key: MUOMRGXYFTVXBC-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a trifluoromethyl-substituted pyridine ring

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for inversion reactions, and various acids for Boc deprotection .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield different stereoisomers, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with various molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The trifluoromethyl-pyridine moiety may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to its combination of a Boc-protected amino group, a hydroxyl group, and a trifluoromethyl-pyridine moiety.

Properties

Molecular Formula

C14H17F3N2O5

Molecular Weight

350.29 g/mol

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid

InChI

InChI=1S/C14H17F3N2O5/c1-13(2,3)24-12(23)19-9(11(21)22)10(20)8-7(14(15,16)17)5-4-6-18-8/h4-6,9-10,20H,1-3H3,(H,19,23)(H,21,22)

InChI Key

MUOMRGXYFTVXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=C(C=CC=N1)C(F)(F)F)O)C(=O)O

Origin of Product

United States

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